(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine
Description
(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine is a substituted cyclohexane derivative featuring a methanamine group (-CH2NH2) attached to a cyclohexyl ring substituted with ethoxy (1-OCH2CH3) and two methyl groups (3-CH3 and 4-CH3). This compound is of interest in medicinal and organic chemistry due to its structural complexity, which may influence bioavailability, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-ethoxy-3,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-4-13-11(8-12)6-5-9(2)10(3)7-11/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
YHGLDBVUCXRCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(C(C1)C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine typically involves the reaction of 3,4-dimethylcyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Cyclohexanemethanamine Derivatives
- 5-Amino-1,3,3-trimethylcyclohexanemethanamine (CAS 68609-08-5): This compound shares the cyclohexanemethanamine backbone but lacks the ethoxy group.
- 4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) :
A dimeric cyclohexylamine with a methylene bridge. Its three geometric isomers (trans-trans, cis-cis, cis-trans) exhibit distinct physicochemical behaviors, highlighting the importance of stereochemistry in cyclohexane-based amines .
Ether-Functionalized Amines
- (3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5): Features a phenyl ring substituted with a cyclohexylmethoxy group and a methanamine. This structural difference may lead to divergent pharmacokinetic profiles .
- Dopamine HCl (CAS 62-31-7) :
A catecholamine with hydroxyl groups instead of ethoxy and methyl substituents. The hydroxyl groups enhance hydrogen-bonding capacity, increasing water solubility but reducing metabolic stability compared to ether-containing analogs like (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine .
Physicochemical and Environmental Properties
Solubility and Stability
- Methanamine Derivatives :
Substituted cyclohexanemethanamines generally exhibit moderate water solubility due to the amine group, but bulky substituents (e.g., ethoxy, methyl) reduce solubility. For example, methylamine’s solubility in polar solvents like N,N-dimethylformamide (DMF) decreases with increased molecular complexity . - The ethoxy group in the target compound may alter its environmental persistence compared to hydroxylated analogs like dopamine .
Data Table: Key Comparisons
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Solubility (Predicted) | Health Hazard Index |
|---|---|---|---|---|---|
| This compound | N/A | C11H23NO | 1-Ethoxy, 3,4-dimethyl | Low (ether-dominated) | Not reported |
| 5-Amino-1,3,3-trimethylcyclohexanemethanamine | 68609-08-5 | C10H22N2 | 1,3,3-Trimethyl | Moderate | 50 (PM10) |
| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C13H26N2 | Methylene-bridged dimer | Low (high MW) | 210 (Health) |
| (3-(Cyclohexylmethoxy)phenyl)methanamine | 1019128-90-5 | C14H21NO | Cyclohexylmethoxy, phenyl | Moderate | Not reported |
| Dopamine HCl | 62-31-7 | C8H12ClNO2 | 3,4-Dihydroxyphenyl, ethylamine | High (polar groups) | 5 (PM10) |
Biological Activity
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₉NO
Molecular Weight: 183.28 g/mol
IUPAC Name: (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine
The compound features a cyclohexyl structure with ethoxy and dimethyl substituents, which may influence its lipophilicity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with various receptors in the central nervous system, potentially affecting neurotransmitter systems.
- Antifungal Properties: Preliminary studies suggest that compounds with similar structures exhibit antifungal activity by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis, which is crucial for fungal cell survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy group or the cyclohexyl moiety can significantly impact its affinity for biological targets. For instance:
- Alkyl Chain Variation: Changes in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish receptor binding.
- Substituent Effects: The presence of electron-donating or withdrawing groups on the aromatic system can influence the compound's overall reactivity and biological efficacy.
Antifungal Activity
A study examining structurally related compounds demonstrated significant antifungal activity against various pathogens. For example:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| MI-11 | 7.8 | Fusarium verticillioides |
| MI-2 | 15.6 | Fusarium verticillioides |
| (1-Ethoxy-3,4-dimethyl...) | TBD | TBD |
These findings indicate that modifications in the structure can lead to varying levels of antifungal effectiveness.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity against human cancer cells while exhibiting minimal toxicity towards normal cells. For instance:
- HeLa Cells: IC₅₀ = 20 µg/mL
- MCF-7 Cells: IC₅₀ = 24 µg/mL
This selective activity suggests potential applications in cancer therapy, warranting further investigation into its mechanisms.
Comparative Studies with CDK9 Inhibitors
Recent research on CDK9 inhibitors has revealed insights into how structural variations influence selectivity and potency. Compounds similar to this compound were evaluated for their ability to inhibit CDK9, a key regulator in cell cycle progression:
| Compound | IC₅₀ (nM) | Selectivity for CDK9 over CDK2/7 |
|---|---|---|
| MC180295 | 40 | High |
| (1-Ethoxy...) | TBD | TBD |
These studies highlight the importance of structural optimization in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
